![molecular formula C13H17N3O2 B7513917 N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)
N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide, commonly known as NM-2201, is a synthetic cannabinoid that is used in scientific research. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. NM-2201 is a relatively new research chemical that has gained popularity in recent years due to its unique properties and potential applications in the field of pharmacology.
Mechanism of Action
NM-2201 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain. When NM-2201 binds to the CB1 receptor, it activates a series of intracellular signaling pathways that ultimately lead to changes in gene expression and cellular function. This can result in a wide range of effects, including altered mood, cognition, and perception.
Biochemical and Physiological Effects
NM-2201 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. These effects can lead to changes in neuronal excitability, synaptic plasticity, and gene expression, which can ultimately impact behavior and cognition.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NM-2201 in laboratory experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one limitation of using NM-2201 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are many potential future directions for research on NM-2201 and its applications in pharmacology. Some possible areas of investigation include the development of novel cannabinoid-based therapies for various diseases, the exploration of the endocannabinoid system in different organs and tissues, and the identification of new CB1 receptor agonists with improved pharmacological properties. Additionally, further studies are needed to fully understand the long-term effects of NM-2201 and other synthetic cannabinoids on the brain and body.
Synthesis Methods
The synthesis of NM-2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with N-methyl-N-(tert-butoxycarbonyl)glycine methyl ester in the presence of a coupling agent. The resulting product is then deprotected with trifluoroacetic acid to obtain NM-2201. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
NM-2201 has a wide range of potential applications in scientific research. It is primarily used as a tool for studying the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a crucial role in many physiological processes. NM-2201 can be used to investigate the effects of cannabinoids on the brain and other organs, as well as their potential therapeutic applications in various diseases.
properties
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-12(17)10-4-6-11(7-5-10)15-13(18)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJKCHXMLLFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide |
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